![molecular formula C17H21ClN4O2 B2604045 1-(4-chlorobenzyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 2034612-87-6](/img/structure/B2604045.png)
1-(4-chlorobenzyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
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Description
1-(4-chlorobenzyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been synthesized using various methods and has been studied for its potential applications in scientific research.
Scientific Research Applications
Hydrogel Formation and Material Properties
Research on related urea compounds, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, has demonstrated their ability to form hydrogels in acidic conditions. These gels' morphology and rheology can be fine-tuned by varying the anionic component, highlighting a method for manipulating the physical properties of the materials for specific applications. This finding suggests potential uses in material science for creating customizable hydrogels with desired characteristics for various industrial and biomedical applications (Lloyd & Steed, 2011).
Anticancer Potential
Some urea derivatives, including 1-Aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro. Certain compounds in this category have demonstrated comparable or superior cytotoxic effects to known anticancer agents such as chlorambucil, indicating a potential avenue for the development of new anticancer drugs (Gaudreault et al., 1988).
Enzyme Inhibition for Therapeutic Applications
Research on urea compounds containing pyrazole and adamantan-1-yl)methyl fragments has shown significant inhibitory activity against human soluble epoxide hydrolase (sEH), with promising solubility in water. This enzyme plays a role in various physiological processes and diseases, suggesting that such compounds could be explored for therapeutic purposes, particularly in inflammation and pain management (D'yachenko et al., 2019).
Sensor Development
Urea derivatives have been used in the development of optical sensors. For instance, a compound based on a calix[4]arene scaffold combined with urea functionality and pyrene excimer transduction has shown selective chloride ion sensing. This research paves the way for the development of highly sensitive and selective sensors for environmental monitoring, clinical diagnostics, and industrial process control (Schazmann et al., 2006).
Synthesis and Characterization of New Compounds
Urea and its derivatives serve as key intermediates in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. Studies involving the synthesis of new pyrazole, pyridine, and pyridazine derivatives containing sulfonamido moieties have shown promising antibacterial activity, indicating potential applications in developing new antibacterial agents (Azab et al., 2013).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c18-14-6-4-13(5-7-14)9-19-17(23)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,10-11,16H,1-3,8-9,12H2,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSUPMWZAMAMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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